molecular formula C20H23N3OS B2878481 N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide CAS No. 1259146-88-7

N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide

Cat. No. B2878481
CAS RN: 1259146-88-7
M. Wt: 353.48
InChI Key: YKHLIIRWGNDYSY-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme, which makes it a promising candidate for various applications in the field of medicine and biochemistry.

Scientific Research Applications

Synthesis of Complex Heterocycles

Research by Padwa et al. (2002) demonstrates the utility of related sulfanylacetamide compounds in synthesizing aza-heterocycles through tandem Pummerer/Mannich cyclization cascades. This method is particularly suited for assembling natural product scaffolds and has shown efficiency in generating spiro-heterocycles and fused isoquinoline lactams, which are of significant interest in the development of pharmaceuticals and materials science (Padwa, Heidelbaugh, Kuethe, Mcclure, & Wang, 2002).

Antiviral Applications

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative, closely related to the compound , for its therapeutic efficacy in treating Japanese encephalitis. The compound demonstrated significant antiviral and antiapoptotic effects in vitro, highlighting the potential of sulfanylacetamide derivatives in developing treatments for viral infections (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Analgesic Activity

Bibik et al. (2021) investigated heterocyclic cyanothioacetamide derivatives for analgesic activity. Some compounds showed an antinociceptive effect superior to ketorolac, indicating the potential of N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide and related compounds in pain management (Bibik, Bibik, Dotsenko, Frolov, Krivokolysko, Aksenov, Aksenova, Shcherbakov, & Ovcharov, 2021).

Antituberculosis Activity

Bai et al. (2011) explored the synthesis and anti-tuberculosis activity of quinoline derivatives, demonstrating the potential of sulfanylacetamide-based compounds in combating Mycobacterium tuberculosis. The study suggests that such compounds could be valuable in the development of new antituberculosis agents (Bai, Wang, Chen, Yuan, Xu, & Sun, 2011).

properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-15-12-19(22-17-9-5-4-8-16(15)17)25-13-18(24)23-20(14-21)10-6-2-3-7-11-20/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHLIIRWGNDYSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3(CCCCCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocycloheptyl)-2-[(4-methylquinolin-2-YL)sulfanyl]acetamide

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